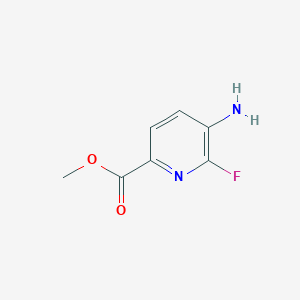
2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biphenyl core, which is substituted with dimethoxy groups and linked to indolium units through iminoethylene bridges. The presence of tetrafluoroborate anions further stabilizes the structure.
準備方法
The synthesis of 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) typically involves multiple steps, including the formation of the biphenyl core, the introduction of dimethoxy groups, and the coupling with indolium units. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The biphenyl core and indolium units can be oxidized under specific conditions, leading to the formation of quinone-like structures.
Reduction: The iminoethylene bridges can be reduced to form amine derivatives.
Substitution: The dimethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials and coatings.
作用機序
The mechanism by which 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core and indolium units can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with these targets, modulating their activity and function. The iminoethylene bridges and tetrafluoroborate anions further enhance the compound’s binding affinity and specificity.
類似化合物との比較
Compared to other similar compounds, 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) stands out due to its unique combination of structural features and reactivity. Similar compounds include:
- 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) chloride
- 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bromide
These compounds share the biphenyl core and indolium units but differ in the nature of the anions, which can influence their solubility, stability, and reactivity.
特性
CAS番号 |
85391-36-2 |
|---|---|
分子式 |
C40H48B2F8N4O2 |
分子量 |
790.4 g/mol |
IUPAC名 |
2-methoxy-4-[3-methoxy-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethylamino]phenyl]-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethyl]aniline;ditetrafluoroborate |
InChI |
InChI=1S/C40H48N4O2.2BF4/c1-39(2)29-13-9-11-15-33(29)43(5)37(39)21-23-41-31-19-17-27(25-35(31)45-7)28-18-20-32(36(26-28)46-8)42-24-22-38-40(3,4)30-14-10-12-16-34(30)44(38)6;2*2-1(3,4)5/h9-20,25-26,41-42H,21-24H2,1-8H3;;/q+2;2*-1 |
InChIキー |
PGSZJTUZLPAWBG-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1CCNC3=C(C=C(C=C3)C4=CC(=C(C=C4)NCCC5=[N+](C6=CC=CC=C6C5(C)C)C)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




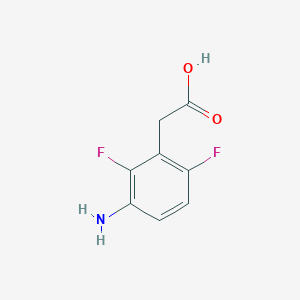
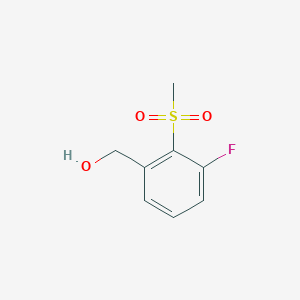
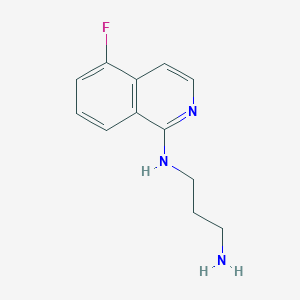
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)

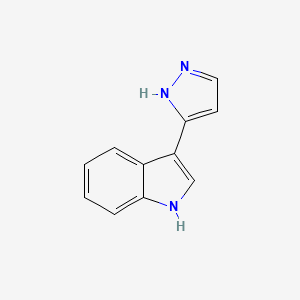
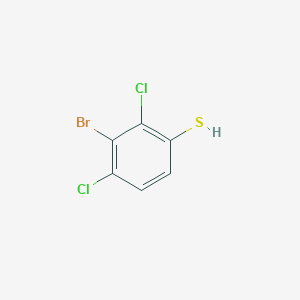
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12852550.png)

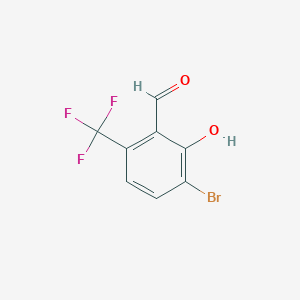
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)
